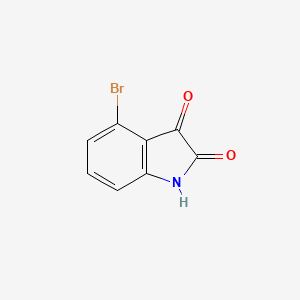

4-Bromoisatin

Beschreibung

Contextualization within Isatin (B1672199) Chemistry and Medicinal Chemistry

The scientific interest in 4-Bromoisatin is best understood within the broader context of its parent molecule, isatin, and the strategic use of halogenation in designing new therapeutic agents.

Isatin (1H-indole-2,3-dione) is an endogenous heterocyclic compound found in various plants and even in humans as a metabolic product. nih.govresearchgate.net In medicinal chemistry, the isatin nucleus is considered a "privileged scaffold." researchgate.nettandfonline.comnih.govuevora.ptresearchgate.net This term refers to a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious structural modifications. The isatin core is a versatile precursor for a vast number of biologically active compounds. nih.govnih.govnmc.gov.in

The chemical reactivity of the isatin ring, particularly at the N-1, C-2, and C-3 positions, allows for extensive derivatization through reactions like N-alkylation, condensation, and ring-expansion. nih.govnih.gov This structural flexibility has been exploited by researchers to synthesize a multitude of derivatives with a wide spectrum of pharmacological activities, including:

Anticancer tandfonline.comnih.gov

Antiviral and Anti-HIV tandfonline.comnih.govijpsdronline.com

Anticonvulsant nih.gov

Anti-inflammatory nih.gov

Neuroprotective tandfonline.comnih.gov

The significance of the isatin scaffold is underscored by its presence in clinically approved drugs, demonstrating its therapeutic relevance. nmc.gov.in

Halogenation is a common and effective strategy in medicinal chemistry to modulate the physicochemical and biological properties of a lead compound. jetir.org Introducing a halogen atom, such as bromine, onto the isatin scaffold can significantly influence its therapeutic potential. The primary effects of halogenation include:

Increased Lipophilicity : The introduction of a halogen atom generally increases the lipophilicity (fat-solubility) of the molecule. jetir.org This can enhance the compound's ability to cross biological membranes, such as the cell membrane, potentially leading to improved bioavailability and cellular uptake. jetir.orgmdpi.com

Enhanced Biological Activity : Halogen atoms, due to their electronegativity and size, can form halogen bonds and other interactions with biological targets like enzymes and receptors. jetir.org This can lead to enhanced binding affinity, metabolic stability, and selectivity. jetir.orgresearchgate.net

Specifically, the substitution of a bromine atom at the 4-position of the isatin ring has been shown to be particularly significant. Research indicates that 4-bromo substitution on isatin-based molecules can increase their cytotoxic activity against cancer cells and improve their selectivity. researchgate.netjocpr.com For example, derivatives of this compound have been investigated for their potent antitumor activities. researchgate.netjocpr.com One study found that a 4-bromo substituted derivative was significantly more cytotoxic to cancer cells compared to non-cancer cells. ijpsdronline.comjocpr.com This highlights the strategic importance of the 4-position for modification in the design of new isatin-based therapeutic agents.

Current Research Landscape and Knowledge Gaps concerning this compound

The current research on this compound primarily revolves around its use as a synthetic intermediate for creating novel derivatives with enhanced pharmacological profiles. cymitquimica.comresearchgate.net Studies have focused on the design, synthesis, and in vitro evaluation of this compound derivatives against various disease targets.

Key Research Findings:

| Research Area | Findings |

| Anticancer Activity | Derivatives of this compound, such as 3-benzylidene-4-bromoindolin-2-ones, have demonstrated significant cytotoxic activity against human tumor cell lines like K562 (leukemia) and HepG2 (liver cancer). researchgate.netjocpr.com Structure-activity relationship (SAR) studies suggest that bulky substituents at the 3-position can enhance antitumor potency. researchgate.netjocpr.com |

| Synthetic Methodologies | This compound is used as a starting material in multi-step syntheses to produce a variety of heterocyclic compounds. researchgate.netjocpr.comtekhelet.com It can be prepared from 3-bromoaniline (B18343) via the Sandmeyer methodology, which typically produces a mixture of 4- and 6-bromo isomers that require separation. tekhelet.comscispace.com |

| Antimicrobial Potential | As part of the broader class of halogenated isatins, this compound derivatives are explored for their potential as antimicrobial agents. cymitquimica.comlbaochemicals.comjocpr.com |

Despite these advances, there are notable knowledge gaps in the academic literature concerning this compound. Much of the research focuses on derivatives rather than the parent compound itself. While studies often compare the effects of halogenation at different positions (e.g., 5-bromo vs. 4-bromo), a systematic and comprehensive investigation specifically into the full biological profile and mechanisms of action of this compound is less common. ijstr.org Furthermore, while its utility in creating anticancer agents is recognized, the broader therapeutic potential and the specific cellular targets of this compound and its immediate derivatives warrant more in-depth investigation. jocpr.com There is a need for more systematic studies to fully elucidate the structure-activity relationships and optimize the therapeutic index of compounds derived from this specific scaffold. researchgate.netjocpr.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrNO2/c9-4-2-1-3-5-6(4)7(11)8(12)10-5/h1-3H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITRAKBJPMLKWIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60403730 | |

| Record name | 4-bromoisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20780-72-7 | |

| Record name | 4-bromoisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromoisatin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromoisatin and Its Derivatives

Direct Synthesis of 4-Bromoisatin

The direct synthesis of this compound primarily relies on classical methods developed for isatins, which have been adapted for substituted anilines.

Classical Synthetic Routes and their Modern Adaptations

The most established and frequently utilized method for synthesizing this compound is the Sandmeyer isonitrosoacetanilide isatin (B1672199) synthesis. chemspider.comscielo.br This classical route begins with 3-bromoaniline (B18343) as the starting material. chemspider.commdpi.comjocpr.com The synthesis proceeds in two main steps:

Formation of the Isonitrosoacetanilide: 3-Bromoaniline is reacted with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride in an aqueous solution of sodium sulfate. chemspider.comjocpr.com This reaction yields the intermediate, 3-bromoisonitrosoacetanilide. chemspider.com

Cyclization: The isolated isonitrosoacetanilide is then treated with a strong acid, typically concentrated sulfuric acid, to induce cyclization. chemspider.comscielo.brjocpr.com

A significant characteristic of this route is that the cyclization of the intermediate derived from 3-bromoaniline results in a mixture of two positional isomers: this compound and 6-bromoisatin (B21408). chemspider.commdpi.comgoogle.com The separation of these isomers is a critical subsequent step. chemspider.com Modern adaptations to the Sandmeyer synthesis have included the use of microwave irradiation, which can improve the efficiency of the reaction stages. scielo.br Another modern approach for the regioselective synthesis of 4-substituted isatins involves the directed ortho-metalation (DoM) of N-protected anilines, which offers greater control over the position of substitution. scielo.br

Optimization of Reaction Conditions and Yields

Optimizing the reaction conditions is crucial for maximizing the yield of this compound and facilitating the separation of isomers. In the Sandmeyer synthesis, the temperature of the cyclization step with sulfuric acid is critical; temperatures that are too low result in no reaction, while excessively high temperatures can lead to decomposition. chemspider.com A controlled temperature range, typically between 60 and 65°C, is maintained during the addition of the 3-bromoisonitrosoacetanilide to the sulfuric acid. chemspider.com

Following cyclization, the product mixture is precipitated by pouring it onto ice. chemspider.comjocpr.com The separation of the 4-bromo and 6-bromo isomers can be achieved by fractional precipitation. This process involves dissolving the isomer mixture in a hot sodium hydroxide (B78521) solution and then selectively precipitating the this compound by acidifying with acetic acid. chemspider.com The 6-bromoisatin can then be recovered from the filtrate by further acidification. chemspider.com Reported yields for this compound from this procedure are around 46%. chemspider.com For more precise separations, high-speed counter-current chromatography (HSCCC) has been employed as an effective alternative technique. chemspider.comscispace.com

Synthesis of this compound Derivatives

This compound is a versatile intermediate for the synthesis of a variety of derivatives through modifications at the N1 and C3 positions. scielo.br

Substitution at the N1 Position

The nitrogen atom at the N1 position of the isatin ring is readily functionalized. N-alkylation is a common modification. For instance, N-methyl-4-bromoisatin can be synthesized by reacting this compound with methyl iodide in the presence of a base like sodium hydride in a solvent such as dimethylformamide (DMF). jocpr.com Similarly, other N-substituted derivatives can be prepared using various haloalkanes. hilarispublisher.com For example, N-bromoalkylisatins have been synthesized and subsequently used as intermediates to link the isatin core to other heterocyclic systems, such as 1,2,4-triazole, via reaction with anhydrous potassium carbonate.

Modifications at the C3 Position

The C3 carbonyl group of this compound is highly reactive and a key site for derivatization. It readily undergoes condensation reactions with various nucleophiles. scielo.br One of the most significant transformations at this position is the Knoevenagel or Aldol-type condensation, which is used to introduce new carbon-carbon double bonds.

The synthesis of 3-benzylidene-4-bromo isatin derivatives is a well-documented example of C3 modification via an Aldol (B89426) condensation reaction. jocpr.com In a typical procedure, the reaction is carried out not with this compound directly, but with its reduced form, 4-bromoindolin-2-one. This precursor is prepared from this compound via a Wolff-Kishner reduction using hydrazine (B178648) hydrate. jocpr.com

The subsequent condensation involves refluxing 4-bromoindolin-2-one with a substituted or unsubstituted benzaldehyde (B42025) in ethanol (B145695), using a catalytic amount of a base like pyridine. jocpr.com This reaction yields a series of (Z)-4-bromo-3-benzylideneindolin-2-ones. jocpr.com The reaction has been shown to be effective with a variety of benzaldehydes, producing the corresponding derivatives in moderate to excellent yields. jocpr.com

Spiropyrazoline Oxindole (B195798) Formation

The synthesis of spiropyrazoline oxindoles from this compound is a notable transformation. nih.govmdpi.com One method involves a formal [4+1] annulation reaction between 3-bromooxindoles, derived from this compound, and in situ-generated 1,2-diaza-1,3-dienes. rsc.org This reaction, conducted in the presence of cesium carbonate as a base, provides an efficient and mild pathway to various spiropyrazoline oxindoles in high yields. rsc.org A one-pot, three-component variation of this method has also been successfully developed. rsc.org Another approach to spiropyrazoline oxindoles involves the nitrilimine cycloaddition of 3-ylidene-2-indolinones with hydrazonyl chlorides in acetonitrile (B52724) at elevated temperatures. nih.gov

Multicomponent Reactions Involving this compound

Multicomponent reactions (MCRs) are highly efficient for creating molecular diversity and complexity from simple starting materials. researchgate.netresearchgate.net this compound is a valuable substrate in such reactions for the synthesis of complex heterocyclic structures like spirooxindoles. researchgate.net For instance, the 1,3-dipolar cycloaddition reaction of azomethine ylides, generated from isatins and amino acids, with various dipolarophiles is a key strategy for constructing spiropyrrolidine oxindoles. nih.govmdpi.com

A notable multicomponent reaction involves the condensation of this compound, an amino acid like L-proline or thioproline, and a chalcone (B49325) to produce spirooxindolone analogues. researchgate.net In one specific example, a microwave-promoted 1,3-dipolar cycloaddition of this compound yielded the corresponding product, although the yield was noted to be lower, potentially due to steric hindrance from the bromo substituent. mdpi.com

Synthesis of Hybrid Molecules Incorporating the this compound Scaffold

The this compound core has been incorporated into various hybrid molecules to explore new chemical space and biological activities. researchgate.netuodiyala.edu.iqpensoft.net One strategy involves the synthesis of isatin-pomalidomide hybrids. researchgate.net Another common approach is the creation of Schiff bases by reacting this compound with various amines, which can then be further modified. uodiyala.edu.iqresearchgate.net For example, fenamate-isatin hybrids have been synthesized by reacting 5-bromoisatin (B120047) with flufenamic or tolfenamic hydrazide in hot ethanol with a few drops of glacial acetic acid. pensoft.net

The synthesis of 2-(4-bromophenyl)quinoline-4-carbohydrazide (B1273625) derivatives represents another class of hybrid molecules. acs.org This involves the Pfitzinger reaction of isatin with 4-bromoacetophenone, followed by conversion to the corresponding acid hydrazide. acs.org This hydrazide can then be reacted with various electrophiles to generate a library of hybrid compounds. acs.org

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of this compound and its derivatives to minimize environmental impact. Water is often utilized as a solvent, promoting sustainability. rsc.org For example, the synthesis of 3,3'-di(indolyl)oxindoles from this compound and indole (B1671886) has been achieved in water. rsc.org While the reaction with this compound required a longer reaction time, it still produced a good yield. rsc.org

The use of reusable catalysts is another green chemistry approach. Graphene oxide has been employed as an efficient and reusable nano-catalyst for the synthesis of diindolyl-oxindole derivatives in aqueous media. rsc.org Microwave irradiation has also been explored as an energy-efficient method for promoting reactions, such as the condensation of isatin derivatives with o-phenylenediamine (B120857) in water. uodiyala.edu.iq

Purification and Characterization Techniques in Synthetic Studies

The purification and characterization of this compound derivatives are crucial steps to ensure their identity and purity. scielo.brmdpi.com A combination of chromatographic and spectroscopic techniques is typically employed. rsc.orgnih.gov

Chromatographic Methods (e.g., TLC, Column Chromatography, HSCCC)

Thin-layer chromatography (TLC) is routinely used to monitor the progress of reactions involving this compound. scielo.brrsc.org Column chromatography over silica (B1680970) gel is a standard method for purifying the resulting products. rsc.orgscielo.brrsc.org For instance, crude products from multicomponent reactions are often purified by column chromatography using solvent systems like ethyl acetate/hexane. rsc.org

High-Speed Counter-Current Chromatography (HSCCC) has emerged as an efficient technique for the separation of isomeric isatin derivatives, including 4- and 6-bromoisatin. scielo.brscielo.brresearchgate.net This method avoids the use of a solid support, allowing for complete sample recovery. scielo.br A common solvent system for HSCCC separation of bromoisatin isomers is a mixture of hexane, ethyl acetate, ethanol, and water. scielo.brscielo.brresearchgate.net

Spectroscopic Techniques (e.g., 1H-NMR, 13C-NMR, IR, Mass Spectrometry)

The structures of synthesized this compound derivatives are unequivocally confirmed using a suite of spectroscopic techniques. researchgate.netrsc.orginnovareacademics.inkdpublications.in

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H-NMR and 13C-NMR spectroscopy are fundamental for elucidating the detailed molecular structure. researchgate.netnih.govinnovareacademics.in For example, in the characterization of a spiropyrazoline oxindole derived from this compound, the 1H NMR spectrum showed characteristic signals for the aromatic and spirocyclic protons, while the 13C NMR spectrum confirmed the presence of the carbonyl and spiro carbons. mdpi.cominnovareacademics.in

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of key functional groups. rsc.orginnovareacademics.in The IR spectra of this compound derivatives typically show characteristic absorption bands for the N-H and C=O groups of the oxindole ring. rsc.orginnovareacademics.in

Mass Spectrometry (MS) : Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the synthesized compounds. researchgate.netrsc.orginnovareacademics.in High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, further confirming the elemental composition of the molecules. mdpi.comnih.gov Gas chromatography-mass spectrometry (GC-MS) is also used, particularly in conjunction with HSCCC, to identify and confirm the purity of separated isomers like 4- and 6-bromoisatin. scielo.brscielo.brresearchgate.net

| Technique | Application in this compound Research | Key Findings/Observations | References |

| TLC | Reaction monitoring | Visualization of reactants and products under UV light. | scielo.brrsc.org |

| Column Chromatography | Purification of derivatives | Separation of products from reaction mixtures using silica gel. | rsc.orgscielo.brrsc.org |

| HSCCC | Separation of 4- and 6-bromoisatin isomers | Efficient separation using a biphasic solvent system. | scielo.brscielo.brresearchgate.net |

| 1H-NMR | Structural elucidation | Provides information on the proton environment in the molecule. | researchgate.netnih.govinnovareacademics.in |

| 13C-NMR | Structural elucidation | Confirms the carbon framework and functional groups. | researchgate.netnih.govinnovareacademics.in |

| IR Spectroscopy | Functional group identification | Shows characteristic absorptions for C=O and N-H bonds. | rsc.orginnovareacademics.in |

| Mass Spectrometry | Molecular weight determination | Confirms the mass of the synthesized compounds. | researchgate.netrsc.orginnovareacademics.in |

| GC-MS | Isomer identification and purity check | Used to analyze fractions from HSCCC and confirm isomer separation. | scielo.brscielo.brresearchgate.net |

| HRMS | Elemental composition confirmation | Provides exact mass for unambiguous formula determination. | mdpi.comnih.gov |

Reactivity and Reaction Mechanisms of 4 Bromoisatin

Nucleophilic Substitution Reactions

The bromine atom at the C4 position of 4-bromoisatin is susceptible to nucleophilic substitution, although this often requires metal catalysis. Palladium-catalyzed reactions, such as the Sonogashira coupling, have been employed to introduce new functional groups at this position. For instance, this compound can be reacted with terminal alkynes like trimethylsilylacetylene (B32187) in the presence of a palladium catalyst (PdCl2(PPh3)2), a copper(I) co-catalyst (CuI), and a base (triethylamine) to yield 4-alkynylisatin derivatives. acs.org

Another example involves the reaction of this compound with phosphorus pentachloride (PCl5), which is thought to form a putative 2-chloro-3H-indol-3-one intermediate. This reactive species can then undergo nucleophilic attack by various nucleophiles. For example, treatment with methanethiol (B179389) leads to the formation of a 2,2-thioketal, which can be subsequently decomposed to 4-bromo-2-methylthio-indolin-3-one. scielo.brscielo.br

Cyclization Reactions

This compound is a valuable precursor for the synthesis of complex heterocyclic structures, particularly spiro-oxindoles, through various cyclization strategies.

One notable application is in copper-catalyzed tandem cyclization reactions. When this compound is reacted with amidine hydrochlorides in the presence of a copper catalyst, it undergoes a process combining Ullmann-type cyclization and ring expansion to produce pyrimidoquinazolinones in good yields. rsc.orgrsc.org This reaction proceeds through an initial condensation, followed by an intramolecular C-N bond formation.

Furthermore, this compound participates in 1,3-dipolar cycloaddition reactions to form spiro-oxindoles. For example, it can react with azomethine ylides generated in situ from the decarboxylative condensation of an α-amino acid. In a microwave-promoted multicomponent reaction with L-proline and 1,4-dihydro-1,4-epoxynaphthalene, this compound yielded an oxygen-bridged spirooxindole, albeit in a lower yield (33%) compared to other substituted isatins, which was attributed to the steric hindrance from the C4-bromo group. mdpi.com Similarly, in a reaction with dimethyl maleate (B1232345) and L-proline, 5-bromoisatin (B120047) gave a 71% yield of the corresponding spiropyrrolizidine oxindole (B195798), highlighting the influence of the halogen's position on reactivity. nih.gov

The synthesis of spiro[indole–pyrrolidine] derivatives has also been achieved through a multi-step process starting with the Knoevenagel condensation of 5-bromoisatin and malononitrile, followed by a cyclocondensation with isothiocyanates. mdpi.com

Condensation Reactions

The C3-carbonyl group of this compound is highly electrophilic and readily undergoes condensation reactions with active methylene (B1212753) compounds. These reactions are fundamental for the synthesis of 3-substituted isatin (B1672199) derivatives.

A prominent example is the Knoevenagel condensation. This compound reacts with compounds containing an active methylene group, such as malononitrile, in the presence of a base. This reaction forms a 3-ylideneoxindole intermediate, which can be a versatile Michael acceptor for subsequent reactions. tandfonline.com For instance, a one-pot, three-component reaction between this compound, malononitrile, and a coumarin (B35378) β-ketoester leads to the formation of coumarin-spiro[indoline-3,4'-pyran] conjugates. tandfonline.com

Similarly, this compound can undergo condensation with indoles in the presence of an acid catalyst to form trisindolines. The reaction with indole (B1671886), catalyzed by RuCl3, required a longer reaction time (2 hours) to achieve an 81% yield, indicating that the bromo-substituent can influence the reaction rate. rsc.orgresearchgate.netresearchgate.net

Aldol-type condensation reactions are also significant. The asymmetric aldol (B89426) reaction of this compound with ketones, catalyzed by chiral organocatalysts, can produce 3-alkyl-3-hydroxyoxindoles with good to excellent enantioselectivity (up to 94% ee). rsc.orgresearchgate.net

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Ref |

| This compound | Malononitrile, Coumarin β-ketoester | Aqueous medium | Coumarin-spiro[indoline-3,4'-pyran] | tandfonline.com |

| This compound | Indole | RuCl3 | Trisindoline | rsc.org |

| This compound | Acetone | Chiral β-amino amide | 3-Alkyl-3-hydroxyoxindole | rsc.org |

Oxidation Reactions of Isatin Core with Relevance to this compound

The isatin ring system can be cleaved through oxidation, a reaction that is also applicable to its bromo-derivatives. The oxidation of the isatin core typically targets the C2-C3 bond. A common and significant transformation is the conversion of isatin to isatoic anhydride (B1165640). seejph.comwikipedia.orgnih.govresearchgate.net This is often achieved using oxidizing agents like hydrogen peroxide (in a Baeyer-Villiger type oxidation) or chromic anhydride. wikipedia.orgnih.gov This reaction is important as isatoic anhydrides are valuable intermediates in medicinal and agricultural chemistry. seejph.comwikipedia.org While specific studies on the oxidation of this compound to 4-bromoisatoic anhydride are less detailed in the provided context, the general reactivity of the isatin core suggests this transformation is feasible. The presence of the electron-withdrawing bromine atom may influence the reaction rate and conditions required compared to unsubstituted isatin.

Enzymatic and Biocatalytic Transformations

This compound has been studied for its interactions within biological systems, particularly as an inhibitor of specific enzymes. This inhibition is not always due to direct binding to the active site but can result from a chemical reaction with the enzyme's substrate.

Interaction with N5-CAIR Synthetase: Substrate Depletion Mechanism

In the de novo purine (B94841) biosynthesis pathway of many microorganisms, the enzyme N5-carboxyaminoimidazole ribonucleotide (N5-CAIR) synthetase is crucial. nih.govresearchgate.netnih.gov This enzyme is absent in humans, making it a target for antimicrobial agents. nih.govnih.govacs.org Isatins, including this compound, were identified as inhibitors of N5-CAIR synthetase. nih.govresearchgate.netnih.govacs.org

Initial studies suggested a noncompetitive inhibition mechanism. However, further research revealed that isatins, including the 4-bromo derivative, inhibit the enzyme through a substrate depletion mechanism. nih.govresearchgate.netnih.govacs.org It was discovered that isatins react rapidly and reversibly with the enzyme's substrate, 5-aminoimidazole ribonucleotide (AIR). nih.govacs.org This reaction effectively removes AIR from the enzymatic cycle, thus inhibiting the production of N5-CAIR.

The rate of this reaction is dependent on the position of the bromine substituent on the isatin ring. Studies have shown that 5-bromoisatin and 7-bromoisatin (B152703) react faster with AIR than this compound does. nih.govresearchgate.netnih.govacs.org This observation highlights that the electronic properties conferred by the substituent's position directly impact the reactivity of the isatin core towards the substrate.

| Isatin Derivative | Interaction with N5-CAIR Synthetase | Mechanism of Inhibition | Relative Reaction Rate with AIR | Ref |

| This compound | Inhibition | Substrate Depletion | Slower | nih.govresearchgate.netnih.govacs.org |

| 5-Bromoisatin | Inhibition | Substrate Depletion | Faster | nih.govresearchgate.netnih.govacs.org |

| 7-Bromoisatin | Inhibition | Substrate Depletion | Faster | nih.govresearchgate.netnih.govacs.org |

Catalytic Applications in Organic Synthesis

While this compound is most commonly employed as a reactant or building block, its derivatives can also serve in catalytic roles. The inherent structure of the isatin scaffold can be modified to create organocatalysts for various transformations.

For example, derivatives of isatin are explored for their potential to catalyze asymmetric reactions. Although direct catalytic use of this compound itself is not widely reported, its derivatives, formed through reactions like those described above, can be designed to possess catalytic activity. For instance, the products of aldol reactions with this compound, 3-alkyl-3-hydroxyoxindoles, belong to a class of compounds that can act as chiral ligands or organocatalysts. rsc.org The development of new catalysts based on the this compound framework is an area of ongoing research interest.

Pharmacological and Biological Activities of 4 Bromoisatin Derivatives

Anticancer and Anti-proliferative Activities

The quest for novel and more effective anticancer agents has spotlighted 4-bromoisatin derivatives as promising candidates. Their ability to inhibit the growth of various cancer cell lines and the mechanisms underlying this activity are areas of active research.

In Vitro Cytotoxicity against Cancer Cell Lines (e.g., K562, HepG2, HT-29)

Numerous studies have demonstrated the cytotoxic effects of this compound derivatives against a panel of human cancer cell lines. A series of 3-benzylidene 4-bromo isatin (B1672199) derivatives were evaluated for their anticancer activity against human leukemia (K562) and human liver cancer (HepG2) cell lines using the MTT assay. jocpr.comresearchgate.net Similarly, multi-substituted isatin derivatives have been tested against K562, HepG2, and human colon cancer (HT-29) cells. nih.gov

One notable 3-benzylidene 4-bromo isatin derivative, designated as 4g, exhibited significant antitumor activity against both K562 and HepG2 cells. jocpr.com Another study identified a multi-substituted isatin derivative, compound 4l, which displayed strong antiproliferative activities against K562, HepG2, and HT-29 cells with IC₅₀ values of 1.75 µM, 3.20 µM, and 4.17 µM, respectively. nih.gov

The cytotoxic activities of 5-bromo-N-phenyl substituted isatin derivatives were also assessed against HepG2 and HT-29 human tumor cell lines. jocpr.com The results indicated that all the tested bromo-substituted compounds displayed potential anti-tumor activities against both cell lines. jocpr.com

Table 1: In Vitro Cytotoxicity of Selected this compound Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 4g | K562 | 6.18 | jocpr.com |

| HepG2 | 4.39 | jocpr.com | |

| 4l | K562 | 1.75 | nih.gov |

| HepG2 | 3.20 | nih.gov | |

| HT-29 | 4.17 | nih.gov | |

| 5c | HT-29 | 16.10 | jocpr.com |

| 5d | HT-29 | 17.87 | jocpr.com |

| 5e | HT-29 | 16.13 | jocpr.com |

Structure-Activity Relationships (SAR) for Anticancer Potency

Structure-activity relationship (SAR) studies have been crucial in understanding how the chemical structure of this compound derivatives influences their anticancer efficacy. Research has shown that substitutions at the 3-position of the this compound core have a significant impact on antitumor activity. jocpr.com It has been observed that the introduction of larger groups at the 3-position can lead to an increase in antitumor potency. jocpr.comresearchgate.net

For instance, in a series of 3-benzylidene 4-bromo isatin derivatives, the nature of the substituent on the benzylidene moiety was found to be critical. jocpr.com The presence of a bulky group, as in compound 4g, was associated with enhanced activity against K562 and HepG2 cells. jocpr.com Furthermore, the absence of a substituent at the 1-position (the nitrogen of the isatin ring) appeared to be favorable for better antitumor activity against these cell lines. jocpr.com

In another study on multi-substituted isatins, the addition of a fluorine atom at the 6-position of 5-bromoisatin (B120047) increased its inhibitory activity against leukemia cells (K562). nih.gov Conversely, substitution with a bromine or chlorine atom at the same position did not enhance its activity. nih.gov The incorporation of halogen atoms at the C-5, C-6, or C-7 positions of the isatin core is generally thought to improve its activity. nih.gov

Mechanism of Action Studies in Cancer Biology

The mechanisms by which this compound derivatives exert their anticancer effects are multifaceted. Some derivatives have been found to act as inhibitors of crucial proteins involved in cancer progression. researchgate.net For example, certain isatin derivatives have been investigated as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. nih.gov

The isatin scaffold has been proposed to interact with extracellular signal-regulated protein kinases (ERKs) to inhibit cancer cell proliferation and promote apoptosis (programmed cell death). semanticscholar.orgmdpi.com Inhibition of ERK signaling can suppress cell growth and lead to the induction of apoptosis. mdpi.com Some brominated isatin derivatives have been shown to induce apoptosis through caspase-dependent pathways. mdpi.com

Furthermore, some isatin-based compounds are believed to exert their anticancer effects through the inhibition of tubulin polymerization, a critical process in cell division. researchgate.net Other proposed mechanisms include the generation of reactive oxygen species that cause oxidative damage and the inhibition of other key enzymes like cyclooxygenase-2 (COX-2) and phosphoinositide-3 kinase (PI3K). nih.gov

Antimicrobial Activities

In addition to their anticancer properties, this compound derivatives have demonstrated significant potential as antimicrobial agents, exhibiting efficacy against a broad spectrum of bacteria and fungi. jocpr.comlbaochemicals.com

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

Derivatives of this compound have been shown to be effective against both Gram-positive and Gram-negative bacteria. wisdomlib.org For instance, certain 4-bromo phenyl substituted compounds have been found to be highly active against these bacterial types. wisdomlib.org

The antibacterial activity of isatin hybrids has been extensively studied. researchgate.net Isatin-sulfonamide hybrids, for example, have demonstrated antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus, Staphylococcus epidermidis, and Bacillus subtilis, as well as Gram-negative bacteria including Proteus vulgaris, Klebsiella pneumoniae, and Shigella flexneri. researchgate.net

In one study, newly synthesized Schiff bases of isatin derivatives were tested against various Gram-positive and Gram-negative bacteria, with some compounds showing significant activity. researchgate.net Another study on N-benzyl-5-bromo isatin derivatives reported good antibacterial activity against E. coli, P. aeruginosa, Bacillus cereus, and S. aureus. uobaghdad.edu.iq

Table 2: Antibacterial Spectrum of Selected Isatin Derivatives

| Derivative Type | Gram-Positive Bacteria | Gram-Negative Bacteria | Reference |

|---|---|---|---|

| 4-bromo phenyl substituted compounds | Active | Active | wisdomlib.org |

| Isatin-sulfonamide hybrids | S. aureus, S. epidermidis, B. subtilis | P. vulgaris, K. pneumoniae, S. flexneri | researchgate.net |

| N-benzyl-5-bromo isatin derivatives | B. cereus, S. aureus | E. coli, P. aeruginosa | uobaghdad.edu.iq |

Antifungal Properties

The antifungal potential of this compound derivatives has also been an area of investigation. jocpr.com Several studies have reported the efficacy of these compounds against various fungal strains. pensoft.net

For example, certain isatin-fenamate hybrids have demonstrated higher antifungal activity than the standard drug fluconazole (B54011) against Candida albicans. pensoft.net Similarly, some N-Mannich bases of isatin have been evaluated for their antifungal activity against C. albicans. wisdomlib.org

In a study involving 5-bromoisatin based pyrimidine (B1678525) derivatives, the compounds were screened for their antifungal activity against Candida albicans and Aspergillus niger. ajpp.in The results were recorded in terms of minimum inhibitory concentration (MIC), with some derivatives showing notable activity. ajpp.in

Table 3: Antifungal Activity of Selected Isatin Derivatives

| Derivative Type | Fungal Strain | Activity | Reference |

|---|---|---|---|

| Isatin-fenamate hybrids | Candida albicans | Higher than fluconazole | pensoft.net |

| N-Mannich bases of isatin | Candida albicans | Evaluated | wisdomlib.org |

| 5-bromoisatin based pyrimidine derivatives | Candida albicans, Aspergillus niger | MIC determined | ajpp.in |

Antiviral Activities

Derivatives of this compound have been investigated for their potential to combat various viral infections. The core isatin structure is a known pharmacophore with antiviral properties, and modifications, including bromination, can enhance this activity. nih.govresearchgate.net

Research into isatin-β-thiosemicarbazones has identified 5-bromoisatin as a key component for improved antiviral efficacy. nih.gov One study highlighted a derivative, compound 42d, which features an acyclic secondary amine, as the most potent analog against two tested viral strains. nih.gov Another study on thiosemicarbazone derivatives, compounds 6 and 7, showed their antiviral efficacy was dependent on concentration. nih.gov Specifically, 50% viral inhibition was observed at concentrations of 0.34 µM for compound 6 and 2.9 µM for compound 7. nih.gov The therapeutic indexes for these compounds were 20 and 30, respectively. nih.gov

Additionally, Schiff and Mannich bases of isatin derivatives have been synthesized and evaluated for anti-HIV activity. nih.gov While some of these compounds did not show significant anti-HIV activity, certain aminopyrimidinimino isatin derivatives, such as compounds 9e, i, and l-o, inhibited HIV-1 replication with EC₅₀ values between 12.1 and 62.1 µg/mL. nih.gov Compound 9l from this series was the most potent, with a protection rate exceeding 99%. nih.gov Another derivative, 1-[N,N-dimethylaminomethyl]-5-bromoisatin-3-{1'-[4''-(p-chlorophenyl)thiazol-2''-yl]thiosemicarbazone}, also demonstrated favorable anti-HIV activity. srce.hr

Table 1: Antiviral Activity of Selected this compound Derivatives

| Compound/Derivative Class | Virus | Activity Metric | Result |

|---|---|---|---|

| Isatin-β-thiosemicarbazones (general) | Poxvirus | Key Pharmacophore | 5-Bromoisatin enhances efficacy nih.gov |

| Compound 42d (Isatin-β-thiosemicarbazone) | Not Specified | Potency | Most potent analog in its series nih.gov |

| Thiosemicarbazone 6 | HIV | 50% Viral Inhibition | 0.34 µM nih.gov |

| Thiosemicarbazone 7 | HIV | 50% Viral Inhibition | 2.9 µM nih.gov |

| Aminopyrimidinimino isatin 9l | HIV-1 | Protection Rate | >99% nih.gov |

| 1-[N,N-dimethylaminomethyl]-5-bromoisatin-3-{1'-[4''-(p-chlorophenyl)thiazol-2''-yl]thiosemicarbazone} | HIV-1 (IIIB) | Activity | Favorable srce.hr |

Antioxidant Potential

Furthermore, a series of isatin derivatives with styryl side chains at the C5 position were synthesized and showed potent antioxidant activity, comparable to the well-known antioxidant Trolox. researchgate.net This suggests that the isatin scaffold, particularly when substituted, can be a promising basis for the development of new antioxidant agents. researchgate.net

Table 2: Antioxidant Activity of Selected this compound Derivatives

| Compound/Derivative Class | Assay | Activity Metric | Result |

|---|---|---|---|

| 5-Bromoisatin Schiff base with 3-methoxy-4-hydroxy group (Compound 22) | DPPH Radical Quenching | Percent Inhibition (at 10 µM) | Highest in its series colab.wsresearchgate.netkastamonu.edu.tr |

| 5-Iodoisatin Schiff base with 3-methoxy-4-hydroxy group (Compound 17) | DPPH Radical Quenching | IC₅₀ | 9.76 ± 0.03 µM colab.wsresearchgate.net |

| Isatin derivatives with styryl side chains at C5 | Not Specified | Antioxidant Activity | Potent, comparable to Trolox researchgate.net |

Carbonic Anhydrase Inhibition

Derivatives of isatin have been identified as inhibitors of carbonic anhydrase (CA), a family of enzymes involved in various physiological processes. nih.govtandfonline.com Specifically, some isatin derivatives have shown inhibitory activity against human carbonic anhydrase isoenzyme IX (hCA IX), which is linked to tumor progression. nih.govtandfonline.com

One study reported that certain isatin derivatives exhibited better activity against hCA IX than the standard inhibitor acetazolamide. nih.gov However, in a separate study, a series of newly synthesized isatin-based sulphonamides failed to inhibit CA isoforms, which was attributed to potential steric hindrance from a neighboring methoxy (B1213986) group. tandfonline.com

Research on naphthyl-thiosemicarbazone and thio/carbohydrazone derivatives, which can be derived from isatin, showed potent inhibition of both hCA I and hCA II. colab.ws The inhibition constants (Ki) for these compounds were in the nanomolar range, indicating strong binding to the enzymes. colab.ws

Table 3: Carbonic Anhydrase Inhibition by Isatin Derivatives

| Derivative Class | Target Isoform(s) | Activity | Notes |

|---|---|---|---|

| Isatin Derivatives | hCA IX | More potent than acetazolamide | nih.gov |

| Isatin-based Sulphonamides | hCA I, II, IX | No inhibition observed | Steric hindrance suggested as a reason tandfonline.com |

| Naphthyl-thiosemicarbazone and thio/carbohydrazone derivatives | hCA I, hCA II | Potent inhibition (nM range) | colab.ws |

Neurological Activities (e.g., Anticonvulsant, Sedative-Hypnotic)

The isatin core structure is associated with a range of central nervous system activities, and its derivatives have been widely studied for their anticonvulsant and sedative-hypnotic effects. srce.hrresearchgate.net

A series of N-methyl/acetyl-5-(un)substituted-isatin-3-semicarbazones were screened for these activities, with compounds having a 4-bromo substitution showing promising results in maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and subcutaneous strychnine (B123637) (scSTY) tests. srce.hr Another study synthesized halosubstituted isatin semicarbazones, where the role of hydrogen bonding in anticonvulsant activity was investigated. srce.hr

Trisindolines, which can be synthesized from this compound and indole (B1671886), have also demonstrated anticonvulsant properties. rsc.org In one study, a series of these compounds were all active at a dose of 20 mg/kg and were able to halt convulsions in rats. rsc.org

Furthermore, some isatin derivatives have been found to exhibit sedative-hypnotic activity. researchgate.netjocpr.comresearchgate.net Except for one compound (5b), all tested compounds in a particular study showed significant sedative-hypnotic effects. researchgate.net

Table 4: Neurological Activity of Selected this compound Derivatives

| Compound/Derivative Class | Activity | Test Model(s) | Key Findings |

|---|---|---|---|

| N-methyl/acetyl-5-(un)substituted-isatin-3-semicarbazones | Anticonvulsant | MES, scPTZ, scSTY | 4-Bromo substitution showed promising activity srce.hr |

| Trisindolines | Anticonvulsant | Rat seizure model | Active at 20 mg/kg rsc.org |

| Isatin Derivatives (general) | Sedative-Hypnotic | Not specified | Significant activity observed for most tested compounds researchgate.net |

Other Reported Biological Activities (e.g., Anti-inflammatory, Anti-diabetic, Anti-malarial)

Beyond the activities detailed above, this compound derivatives have shown a wide array of other biological effects.

Anti-inflammatory Activity: The position of the bromine atom on the isatin ring has been shown to influence anti-inflammatory activity. nih.govnih.gov In one study, this compound showed less inhibition of TNFα production compared to 5- and 6-substituted chloro and iodo-isatins. nih.gov However, the substitution of bromine at the C5 and C6 positions on isatin-based compounds was found to effectively increase anti-inflammatory activity. nih.gov The anti-inflammatory effects of some brominated indoles have been linked to the inhibition of NFκB translocation. nih.govnih.gov

Anti-diabetic Activity: Some isatin derivatives have been evaluated for their anti-diabetic and hypolipidemic activities in animal models. researchgate.net In a study on streptozotocin-nicotinamide induced type II diabetic rats, certain isatin derivatives at doses of 10 mg/kg and 100 mg/kg significantly reduced blood glucose levels. researchgate.net These derivatives also helped restore elevated levels of SGOT, SGPT, triglycerides, and cholesterol, and normalized glycosylated hemoglobin and insulin (B600854) levels. researchgate.net

Anti-malarial Activity: Novel imidazole-oxadiazole hybrid compounds synthesized using 5-bromoisatin have demonstrated promising anti-malarial activity. thieme-connect.comnih.gov These compounds exhibited IC₅₀ values ranging from 0.037 to 0.100 µM against Plasmodium falciparum. thieme-connect.comnih.gov Another study on isatin-incorporated thiazolyl hydrazines also reported that one compound (4b) showed good anti-malarial potential. nanobioletters.com

Table 5: Other Biological Activities of this compound Derivatives

| Activity | Derivative Class | Key Findings |

|---|---|---|

| Anti-inflammatory | Halogenated Isatins | Bromine position influences activity; 5- and 6-bromo substitutions are effective. nih.gov |

| Anti-diabetic | Isatin Derivatives | Significant reduction in blood glucose and restoration of metabolic parameters in diabetic rats. researchgate.net |

| Anti-malarial | Imidazole-oxadiazole hybrids from 5-bromoisatin | Promising activity with IC₅₀ values in the low micromolar range. thieme-connect.comnih.gov |

| Anti-malarial | Isatin-incorporated thiazolyl hydrazines | Compound 4b showed good activity. nanobioletters.com |

Computational and Theoretical Studies on 4 Bromoisatin

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations and molecular modeling offer a microscopic view of 4-bromoisatin, enabling the prediction of its properties from first principles. These computational approaches are crucial for understanding the molecule's intrinsic nature.

Geometry Optimization and Electronic Structure Parameters

Geometry optimization is a fundamental computational step that determines the most stable three-dimensional arrangement of atoms in a molecule, its minimum energy conformation. For this compound and its derivatives, methods like Density Functional Theory (DFT) and semi-empirical methods such as PM3 have been employed to achieve this. uobaghdad.edu.iqscienceandnature.orgresearchgate.net For instance, DFT calculations using the B3LYP functional with a 6-311++G(2d,2p) basis set have been utilized to obtain the optimized geometry. scienceandnature.orgresearchgate.net These studies reveal specific bond lengths and angles, such as the C5-Br bond length, which was calculated to be approximately 1.917 Å. scienceandnature.org

These optimized structures serve as the foundation for calculating various electronic structure parameters. Quantum chemical parameters that are critical for understanding the reactivity and stability of a molecule include ionization potential (IE), electron affinity (EA), electronegativity (χ), global hardness (η), and softness (σ). scienceandnature.org Such parameters have been computed for this compound derivatives to correlate their electronic structure with their observed activities, for example, as corrosion inhibitors. scienceandnature.orgresearchgate.net

Table 1: Selected Calculated Electronic Properties of a 5-Bromoisatin (B120047) Derivative (5BIN) using PM3 Method

| Parameter | Value | Unit |

| Ionization Potential (IE) | 9.330 | eV |

| Electron Affinity (EA) | 1.982 | eV |

| Global Hardness (η) | 3.6740 | eV |

| Electronegativity (χ) | 5.6560 | eV |

| Softness (S) | 0.2721 | eV⁻¹ |

| Fraction of Electron Transferred (ΔN) | 0.1829 |

Data sourced from a study on a Schiff base derivative of 5-bromoisatin, providing insight into the types of parameters calculated for related structures. scienceandnature.org

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (HLG) is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. jetir.org

For isatin (B1672199) and its halogenated derivatives, including this compound, theoretical studies have shown that the introduction of a bromine atom at the 4th position (referred to as the 10th position in some numbering schemes) significantly decreases the HOMO-LUMO gap. jetir.org A smaller energy gap suggests higher reactivity and greater electron mobility within the molecule. jetir.org These calculations help in understanding how substitution patterns on the isatin ring influence the molecule's electronic properties and subsequent reactivity. jetir.org

Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MESP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MESP surface displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and prone to nucleophilic attack.

For isatin derivatives, MESP analysis has been used to rationalize their antibacterial activity. researchgate.net The map helps identify the regions responsible for intermolecular interactions, which are crucial for a molecule's biological function. These studies have indicated that the distribution of electrostatic potential across the molecule is a key determinant of its interaction with biological targets. researchgate.net

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies used to correlate the chemical structure of a compound with its biological activity. wikipedia.org These models are instrumental in drug discovery and development for optimizing lead compounds and predicting the activity of new ones.

For this compound and its derivatives, SAR studies have provided valuable insights. For example, it has been noted that 4-bromo substitution on the isatin scaffold can enhance cytotoxic activity and selectivity. researchgate.net Studies on 3-benzylidene 4-bromo isatin derivatives revealed that introducing larger groups at the 3-position could increase antitumor potency. researchgate.net

QSAR models build upon SAR by establishing a mathematical relationship between chemical descriptors and activity. wikipedia.org For isatin derivatives, QSAR models have been developed to predict anticancer activity. researchgate.net These models often use topological, chemical, and geometrical descriptors. A study on various isatin derivatives found that descriptors like the number of halogen atoms positively correlated with anticancer activity, while the number of secondary amides and ketones had a negative effect. researchgate.net A highly predictive QSAR model was developed using multiple linear regressions (MLR), showing a high statistical quality (R²=0.92 and Q²=0.90). researchgate.net Such models are powerful tools for the virtual screening and design of novel, more potent this compound-based therapeutic agents. nih.govkdpublications.in

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to a protein target. For derivatives of this compound, molecular docking has been employed to investigate their potential as inhibitors of various enzymes. For instance, docking studies have been performed to explore the binding of isatin-based compounds to targets like PIM kinases and VEGFR-2 kinase. kdpublications.inrsc.org

Molecular dynamics (MD) simulations provide a dynamic picture of the ligand-protein complex over time, offering insights into the stability of the binding and the conformational changes that may occur. MD simulations have been used to validate the binding of brominated indoles, including 6-bromoisatin (B21408) (a positional isomer of this compound), to enzymes like cyclooxygenases (COX-1/2). mdpi.comscu.edu.au These simulations, often run for nanoseconds, analyze parameters like root mean square deviation (RMSD), radius of gyration (Rg), and solvent accessible surface area (SASA) to confirm the stability and compactness of the protein-ligand complex. mdpi.comscu.edu.auresearchgate.net

Computational Prediction of Biological Targets and Mechanisms

Computational approaches are increasingly used to predict the biological targets of small molecules and to hypothesize their mechanisms of action. This can be achieved through various methods, including reverse docking, pharmacophore modeling, and analyzing the similarity of a compound to molecules with known targets.

For isatin-based compounds, pharmacophore models have been generated to delineate the essential structural features required for specific biological activities, such as cytotoxicity against multidrug-resistant cancer cells. nih.gov A pharmacophore model for MDR1-selectivity highlighted the importance of the isatin moiety as a key bioisosteric contributor. nih.gov Furthermore, computational studies have been used to predict potential enzymatic targets. For example, in silico molecular docking studies suggested that DprE1, an essential enzyme in the cell wall synthesis of Mycobacterium tuberculosis, is a potential target for an isatin-isoniazid hybrid inspired by 5-bromoisatin. nih.gov These predictive studies are crucial for guiding experimental validation and uncovering new therapeutic applications for this compound and its derivatives.

Applications of 4 Bromoisatin Beyond Medicinal Chemistry

Intermediate in Organic Synthesis

4-Bromoisatin is a significant intermediate in organic synthesis, providing a scaffold for the construction of more elaborate molecular architectures. lbaochemicals.comcapot.comjocpr.com Its reactivity at several positions allows for diverse chemical transformations.

The isatin (B1672199) core of this compound is a valuable starting point for synthesizing complex heterocyclic compounds. Researchers utilize it in various reactions to build molecules with specific three-dimensional structures. For instance, it participates in multicomponent reactions, which are efficient processes that form several chemical bonds in a single step. One such reaction is a microwave-promoted 1,3-dipolar cycloaddition involving this compound to produce complex, oxygen-bridged spirooxindoles. mdpi.com However, the steric hindrance from the bromine atom at the C4 position can sometimes lower the reaction yield compared to isomers with substitution at other positions. mdpi.com

The compound also undergoes condensation reactions. The reaction of 4-bromoindolin-2-one (a reduced form of this compound) with various aromatic aldehydes leads to the formation of 3-benzylidene 4-bromo isatin derivatives. jocpr.comresearchgate.net Furthermore, the reaction of this compound with phosphorus pentachloride generates a reactive intermediate, a bromo-2-chloroindolone, which is not isolated but is used directly in subsequent steps. tekhelet.comtekhelet.com This intermediate can then be reacted with other molecules, such as 3-acetoxyindole, to synthesize larger, fused ring systems. tekhelet.comtekhelet.com

The isatin scaffold is historically important in the synthesis of dyes, and its brominated derivatives are no exception. lbaochemicals.comchemimpex.com this compound serves as a key precursor in the synthesis of monobromoindigos. tekhelet.comtekhelet.com The synthesis involves converting this compound into a reactive chloro-intermediate, which is then coupled with an indole (B1671886) derivative to form the final dye molecule. tekhelet.com This demonstrates its role as a building block for creating colored compounds used in various industries. chemimpex.com

In addition to dyes, isatin derivatives are foundational in the development of agrochemicals. chemimpex.com The indole scaffold, which is the core of this compound, is utilized in the synthesis of various indole derivatives that are essential components in agrochemical products.

Fluorescent Probes and Imaging Agents

Derivatives of bromoisatin are utilized as precursors for fluorescent dyes and probes. guidechem.com For example, Schiff bases, which can be synthesized through a condensation reaction between a bromoisatin derivative (like 6-bromoisatin) and an amine, have been developed as colorimetric sensors. mdpi.com These sensors can detect specific analytes, such as hydrogen sulfide, through a visible color change. The isatin moiety is specifically chosen to reduce the reaction time of the sensor. mdpi.com The broader class of chalcone-based Schiff bases, which can be derived from isatin-like precursors, are also noted for their use as fluorescent sensors. jddtonline.info This suggests the potential of the this compound framework in the development of new sensory and imaging tools.

Materials Science Applications

This compound and its isomers are employed as building blocks in the field of materials science for creating advanced materials, including novel polymers and nanomaterials. lbaochemicals.comchemimpex.comontosight.ai These materials may find applications in electronics and specialized coatings. chemimpex.com The compound's utility extends to the formulation of dyes and pigments, which are themselves a class of materials. chemimpex.com The stability and defined reactivity of bromoisatins make them attractive components for researchers aiming to design materials with specific properties. chemimpex.com Chemical suppliers categorize bromoisatin derivatives under their materials science offerings, underscoring their relevance in this field. crysdotllc.com

Analytical Chemistry Applications

In analytical chemistry, this compound is used as a reference compound and plays a role in the development of separation techniques. chemimpex.com Its distinct properties allow it to be used in methods like chromatography and spectroscopy to help identify and quantify other substances. chemimpex.com

The separation of closely related isomers is a common challenge in chemistry, and this compound has been instrumental in developing and validating chromatographic methods. A high-performance liquid chromatography with photodiode array detection (HPLC-PDA) method was developed for the analysis of components in Tyrian purple dye. tekhelet.com In this study, this compound, which is not a natural component of the dye, was used specifically to demonstrate that the method was sensitive enough to separate it from its naturally occurring isomer, 6-bromoisatin (B21408). tekhelet.com The two isomers were clearly resolved, highlighting the method's efficacy. tekhelet.com

Beyond HPLC, other chromatographic techniques have been successfully employed to separate this compound from its isomers. High-speed counter-current chromatography (HSCCC) has been shown to be a rapid and efficient method for this purpose. chemspider.comscispace.com Using a biphasic solvent system of hexane:ethyl acetate:ethanol (B145695):water, a mixture of 4- and 6-bromoisatin was separated, with the fractions analyzed by Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS). scispace.comresearchgate.net In GC-MS analysis, this compound and 6-bromoisatin showed distinct retention times of 8.0 and 7.5 minutes, respectively. scispace.comresearchgate.net Column chromatography using silica (B1680970) gel and chloroform (B151607) as the eluent is another method used for the separation and purification of isatin derivatives, including this compound. google.com

Future Directions and Research Opportunities

Development of Novel 4-Bromoisatin Derivatives with Enhanced Efficacy and Selectivity

The core structure of this compound serves as a valuable template for the synthesis of new and more potent therapeutic agents. chemimpex.com A primary focus of future research is the rational design and synthesis of novel derivatives with improved efficacy and selectivity for specific biological targets. The isatin (B1672199) nucleus is considered a "privileged scaffold" in medicinal chemistry, meaning its framework can be modified to interact with various receptors and enzymes.

One promising strategy involves the synthesis of multi-substituted isatin derivatives. Research has shown that the addition of various functional groups to the isatin ring can significantly impact its biological activity. For instance, the introduction of halogens at the 5-, 6-, and 7-positions of the isatin ring has resulted in derivatives with high inhibitory activity against leukemia cells. mdpi.com Further exploration of substitutions on the aromatic ring and the nitrogen atom of the isatin core is expected to yield compounds with enhanced pharmacological profiles. chemimpex.com

Another approach is the creation of hybrid molecules by incorporating the this compound moiety with other pharmacologically active scaffolds. This can lead to the development of compounds with dual-action mechanisms or improved pharmacokinetic properties. For example, the synthesis of isatin derivatives bearing a nitrofuran moiety has been explored to develop potent inhibitors of aldehyde dehydrogenase, an enzyme implicated in cancer. mdpi.com

The development of these novel derivatives will be guided by computational modeling and structure-activity relationship (SAR) studies to predict the most promising modifications for enhanced biological activity and target selectivity.

In-depth Mechanistic Studies of Biological Activities

While numerous studies have highlighted the diverse biological activities of this compound derivatives, a deeper understanding of their mechanisms of action is crucial for their development as therapeutic agents. Future research will focus on elucidating the precise molecular pathways through which these compounds exert their effects.

For instance, in the context of their anticancer properties, mechanistic studies are needed to identify the specific cellular targets and signaling pathways that are modulated by this compound derivatives. Preliminary studies on some multi-substituted isatin derivatives have indicated their ability to induce apoptosis in cancer cells. mdpi.com Further investigations could involve techniques such as proteomics and genomics to identify the key proteins and genes involved in this process. Understanding these mechanisms at a molecular level will facilitate the optimization of lead compounds and the identification of potential biomarkers for patient stratification.

Researchers also utilize this compound to study its effects on various biological systems, which aids in understanding the mechanisms of action for potential drug candidates. chemimpex.com In-depth studies on the enzymatic and receptor interactions of these compounds will provide valuable insights into their structure-activity relationships and guide the design of more selective and potent inhibitors.

Clinical Translation Potential of this compound-based Therapeutics

The ultimate goal of developing novel this compound derivatives is their translation into clinically effective therapeutics. While the preclinical data for many of these compounds are promising, significant research is required to bridge the gap between the laboratory and the clinic. The isatin scaffold is present in some clinically approved drugs, demonstrating its therapeutic relevance and potential.

Future efforts in this area will need to focus on comprehensive preclinical evaluation, including in vivo efficacy studies in relevant animal models of disease. These studies are essential to assess the therapeutic potential and establish proof-of-concept for clinical development. Furthermore, detailed pharmacokinetic and toxicological studies will be necessary to evaluate the absorption, distribution, metabolism, excretion, and potential toxicity of these compounds.

Collaboration between academic researchers and pharmaceutical industry partners will be crucial to advance the most promising this compound-based compounds through the rigorous process of clinical trials. The development of effective and safe therapeutics based on this scaffold could offer new treatment options for a range of diseases, including cancer and infectious diseases. chemimpex.com

Exploration of New Applications in Emerging Fields

The unique chemical properties of this compound and its derivatives open up possibilities for their application in various emerging scientific and technological fields. Beyond its well-established role in medicinal chemistry, researchers are exploring novel uses for this versatile compound.

One such application is in the development of fluorescent probes for biological imaging. chemimpex.com By incorporating fluorogenic moieties into the this compound structure, it is possible to create molecules that can be used to visualize and track specific biological processes within living cells, providing valuable insights into cellular function and disease pathogenesis.

Furthermore, the potential of this compound as an antioxidant is an area of growing interest. chemimpex.com Oxidative stress is implicated in the pathophysiology of numerous diseases, and compounds with antioxidant properties could have significant therapeutic potential. Future studies will likely focus on evaluating the antioxidant capacity of novel this compound derivatives and exploring their potential use in the treatment of diseases associated with oxidative damage.

As a versatile intermediate in organic synthesis, this compound can be used to create a wide array of complex organic molecules with potential applications in materials science. chemimpex.com Its ability to participate in diverse chemical reactions allows for the development of novel materials with tailored properties.

Q & A

Q. What are the standard synthetic protocols for 4-Bromoisatin, and how can reproducibility be ensured?

- Methodological Answer : this compound is typically synthesized via bromination of isatin derivatives. Key steps include:

- Reaction Setup : Use Sandmeyer methodology or direct bromination under controlled conditions (e.g., solvent system, temperature).

- Characterization : Employ elemental analysis, NMR (¹H/¹³C), IR spectroscopy, and GC-MS for identity confirmation. For purity, use HPLC with UV detection .

- Documentation : Provide detailed synthesis steps, including reagent quantities, reaction times, and purification methods (e.g., recrystallization solvents). Include spectral data in supplementary information to enable replication .

Q. How should researchers validate spectroscopic data for this compound against established standards?

- Methodological Answer :

- Reference Databases : Cross-validate NMR and GC-MS data with authoritative sources like the NIST Chemistry WebBook or peer-reviewed literature. For example, GC-MS retention times for this compound (8.0 min) and its isomer 6-Bromoisatin (7.5 min) should align with published separations .

- Internal Calibration : Use high-purity internal standards (e.g., deuterated solvents for NMR) and report instrument parameters (e.g., column type, mobile phase) .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

- Methodological Answer :

- Chromatography : Utilize column chromatography with silica gel or counter-current chromatography (CCC) for isomer separation. For CCC, optimize solvent systems (e.g., hexane-ethyl acetate-methanol-water) and partition coefficients (KD ≈ 1.4 for this compound) .

- Recrystallization : Select solvents with differential solubility (e.g., ethanol/water mixtures) and monitor crystal formation under controlled cooling .

Advanced Research Questions

Q. How can contradictions in reported reaction yields of this compound be systematically addressed?

- Methodological Answer :

- Parameter Screening : Systematically vary reaction parameters (temperature, stoichiometry, catalyst loading) using design-of-experiments (DoE) approaches. Compare yields under optimized vs. suboptimal conditions .

- Statistical Analysis : Apply ANOVA or regression models to identify yield-determining factors. Replicate experiments with independent batches to assess variability .

Q. What strategies optimize counter-current chromatography (CCC) for separating this compound from structural isomers?

- Methodological Answer :

- Solvent System Optimization : Test biphasic systems (e.g., hexane-ethyl acetate-methanol-water) to achieve target KD values. For this compound, a KD of ~1.4 in CCC enhances separation from 6-Bromoisatin (KD ~0.5) .

- Flow Rate and Rotation Speed : Adjust flow rates (e.g., 2–5 mL/min) and rotation speeds to balance resolution and run time. Collect fractions for TLC/GC-MS analysis to verify purity .

Q. How do researchers analyze conflicting data on this compound’s stability under acidic vs. basic conditions?

- Methodological Answer :

- Stability Studies : Conduct kinetic experiments in buffered solutions (pH 1–14) at controlled temperatures. Monitor degradation via UV-Vis spectroscopy or LC-MS .

- Mechanistic Probes : Use isotopic labeling (e.g., deuterated solvents) or computational modeling (DFT) to identify degradation pathways (e.g., hydrolysis vs. ring-opening) .

Q. What methodologies ensure robust characterization of this compound’s biological activity in complex matrices?

- Methodological Answer :

- Bioassay Design : Include positive/negative controls (e.g., known inhibitors) and dose-response curves (IC₅₀/EC₅₀). Report biological replicates and statistical significance (p-values) .

- Matrix Effects : Use spike-and-recovery experiments in cell lysates or serum to assess interference. Validate with orthogonal assays (e.g., fluorescence vs. luminescence) .

Data Presentation and Reproducibility

Q. How should researchers document experimental procedures for this compound to meet journal standards?

- Methodological Answer :

- Structured Reporting : Follow guidelines for "Experimental" sections (e.g., Beilstein Journal of Organic Chemistry):

- Describe synthesis, purification, and characterization in detail.

- Limit main text to five compounds; include additional data in supplementary files .

- Supplementary Information : Attach raw spectra, chromatograms, and crystallographic data (if applicable) with filenames and descriptions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.